![molecular formula C9H7IO2S2 B13028859 Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an iodine atom at the 5-position and an ethyl ester group at the 2-position of the thieno[3,2-B]thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Métodos De Preparación
The synthesis of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate typically involves the iodination of a thieno[3,2-B]thiophene precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the ester group.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards molecular targets .
Comparación Con Compuestos Similares
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its applications in organic electronics due to its high charge mobility and extended π-conjugation.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with potential biological activities.
Thiophene-based drugs: Compounds like suprofen and articaine, which have established medicinal uses.
This compound stands out due to its unique substitution pattern, making it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C9H7IO2S2 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
ethyl 5-iodothieno[3,2-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H7IO2S2/c1-2-12-9(11)7-3-5-6(13-7)4-8(10)14-5/h3-4H,2H2,1H3 |
Clave InChI |
CASMWXUAXSOZCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(S1)C=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)

![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
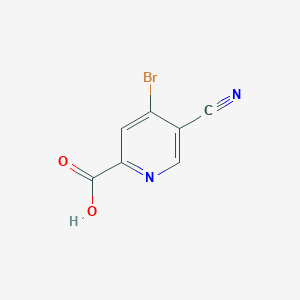
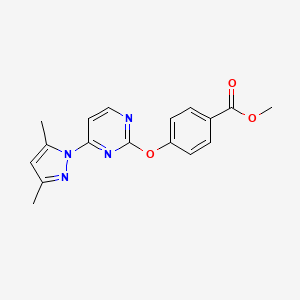
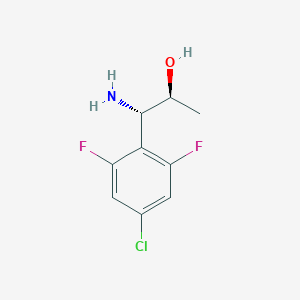



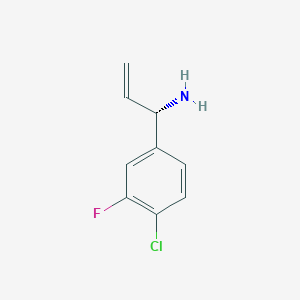
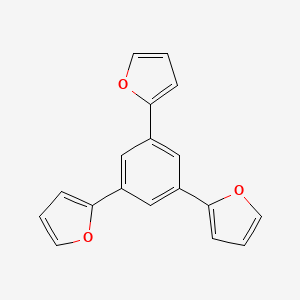
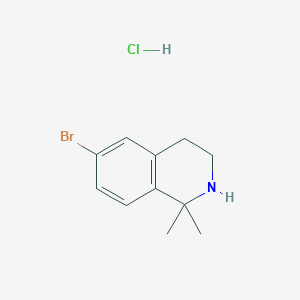
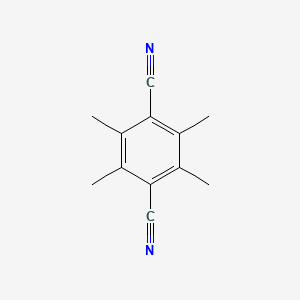
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
